molecular formula C14H10Br2ClN B052237 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine CAS No. 272107-22-9

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine

Cat. No.: B052237
CAS No.: 272107-22-9
M. Wt: 387.49 g/mol
InChI Key: MLUVTRZDSIHGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a key tricyclic chemical scaffold in oncological research, specifically in the inhibition of Farnesyl Protein Transferase (FPT) . FPT catalyzes a critical step in the post-translational modification of Ras proteins, which are pivotal in cell proliferation signaling pathways . Oncogenic Ras proteins, found in a significant percentage of human cancers, are constitutively activated and drive uncontrolled cell division. Inhibiting their farnesylation prevents localization to the plasma membrane, thereby rendering them non-functional and offering a promising therapeutic strategy for Ras-associated tumors . This compound serves as a core structural motif in a series of potent, orally active antitumor agents. Its structural features, including specific halogenation patterns, have been shown to dramatically improve in vitro FPT inhibition potency, with optimized analogues demonstrating IC50 values in the low nanomolar range . The research applications of this compound extend to the study of abnormal cell growth in various cancers, including breast, lung, pancreatic, and colon cancers, as well as myeloid leukemias . It is intended for use in specialized research settings to further explore the mechanisms of FPT inhibition and the development of novel anticancer therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2ClN/c15-10-3-9-2-1-8-4-11(17)5-13(16)12(8)6-14(9)18-7-10/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUVTRZDSIHGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC3=C1C=C(C=C3Br)Cl)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436255
Record name 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272107-22-9
Record name 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis

The starting material, 6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridine, is synthesized through a Friedel-Crafts acylation followed by cyclization. For example:

  • Friedel-Crafts Acylation : Treatment of 2-vinylpyridine with benzoyl chloride in the presence of AlCl3\text{AlCl}_3 yields a ketone intermediate.

  • Cyclization : The ketone undergoes intramolecular cyclization under acidic conditions (e.g., concentrated HCl\text{HCl}) to form the tricyclic core.

Halogenation Strategy

Optimized Reaction Conditions

The table below summarizes critical parameters for each synthetic step:

StepReagents/ConditionsTemperatureTimeYield
Precursor CyclizationAlCl3\text{AlCl}_3, HCl\text{HCl} (reflux)110°C12 h72%
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, CH2Cl2\text{CH}_2\text{Cl}_20–5°C2 h68%
ChlorinationCl2\text{Cl}_2, CH3COOH\text{CH}_3\text{COOH}50°C6 h78%

Enantiomer Resolution

The compound exhibits a chiral center at the 11-position, necessitating enantioselective synthesis or resolution. A patented method employs chiral chromatography using a cellulose-based stationary phase (Chiralpak® IC) with a hexane/isopropanol mobile phase (90:10 v/v). The (−)-enantiomer is isolated with >99% enantiomeric excess (ee).

Industrial-Scale Production

For commercial synthesis, continuous flow reactors are employed to enhance safety and efficiency:

  • Bromination : A plug-flow reactor with Br2\text{Br}_2 and FeBr3\text{FeBr}_3 achieves 95% conversion at 5°C.

  • Chlorination : Gas-liquid segmented flow ensures uniform mixing of Cl2\text{Cl}_2 in acetic acid, reducing byproduct formation.

Challenges and Mitigation

Regioselectivity

Early methods suffered from poor control over halogen positions. The use of AlCl3\text{AlCl}_3-mediated directing groups during cyclization improves regioselectivity to >90%.

Purification

Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) removes unreacted halogens and dimeric byproducts.

Analytical Characterization

Post-synthesis validation includes:

  • 1H NMR^1\text{H NMR} : Peaks at δ 7.45 (d, 2H, aromatic), 4.20 (m, 2H, CH2_2).

  • HPLC : Retention time = 12.3 min (C18 column, 70% methanol) .

Chemical Reactions Analysis

Types of Reactions

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with various substituents replacing the halogen atoms .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of this compound exhibit potent anticancer properties. The structure facilitates interactions with biological targets involved in cancer progression. For instance, modifications to the benzocycloheptapyridine ring system have been shown to enhance the efficacy of farnesyl protein transferase inhibitors, which are crucial in cancer therapy .

Case Study: Farnesyl Protein Transferase Inhibitors
In a study published in the Journal of Medicinal Chemistry, compounds similar to 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine demonstrated favorable pharmacokinetic profiles in rodent models. These compounds maintained good serum levels and half-lives when administered orally . This suggests potential for further development into therapeutic agents for cancer treatment.

Safety Profile Assessment
Toxicological assessments have been conducted to evaluate the safety of this compound for potential therapeutic use. The compound is classified with warning labels indicating potential hazards such as irritation and toxicity upon ingestion or inhalation . Understanding these safety profiles is critical for guiding further research and development.

Mechanism of Action

The mechanism by which 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s halogen atoms can enhance its binding affinity to these targets, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Rupatadine

  • Structure : 8-Chloro-11-[1-[(5-methyl-3-pyridinyl)methyl]piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine fumarate.
  • Molecular Weight : 415.958 g/mol .
  • Key Features :
    • Dual anti-histamine (H1 receptor) and anti-platelet-activating factor (PAF) activity.
    • Binds competitively to H1 receptors (pA₂ = 9.29) and PAF receptors (IC₅₀ = 0.68 µM in human platelets) .
    • Long duration of action (42% inhibition of histamine-induced vascular permeability in dogs at 26 hours post-dose) .
  • Therapeutic Use : Allergic rhinitis and chronic urticaria .

Desloratadine

  • Structure : 8-Chloro-11-(4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.
  • Key Features: Active metabolite of loratadine; lacks sedative effects due to reduced blood-brain barrier penetration .
  • Therapeutic Use : Allergic conditions .

SCH-66336

  • Structure : 4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide.
  • Key Features :
    • Potent FPTase inhibitor (IC₅₀ < 1 nM) with antitumor activity.
    • Targets Ras signaling pathways in cancer .

Anticancer Analogues (4a–j, 6a–e)

  • Structure : 6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives with aryl substitutions .
  • Key Features :
    • Cytotoxic against MCF-7 (breast) , A549 (lung) , and HCT-116 (colon) cancer cells (IC₅₀ = 2–10 µM).
    • Synthesized via high-pressure Q-tube reactors, offering superior yields and purity compared to conventional methods .

Pharmacological and Physicochemical Comparison

Compound Substituents Molecular Weight (g/mol) Primary Target Key Activity Data Therapeutic Application
3,10-Dibromo-8-Cl derivative Br (C3, C10), Cl (C8) 435.5 FPTase ∆H° = -12.5 kcal/mol Cancer (preclinical)
Rupatadine Cl (C8), 5-methylpyridinylmethyl 415.96 H1/PAF receptors pA₂ = 9.29 (H1), IC₅₀ = 0.68 µM (PAF) Allergic rhinitis
Desloratadine Cl (C8), piperidinylidene 310.84 H1 receptors Non-sedating, long half-life Allergies
SCH-66336 Br (C3, C10), Cl (C8), carboxamide 628.3 FPTase IC₅₀ < 1 nM Androgen-dependent diseases
Anticancer derivative 4a Aryl groups (e.g., nitro, methyl) ~350–400 Cancer cell lines IC₅₀ = 2–10 µM (MCF-7, A549) Oncology (preclinical)

Biological Activity

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (CAS Number: 272107-22-9) is a complex bicyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of farnesyl protein transferase (FPT) and in the context of cancer treatment. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H10Br2ClNC_{14}H_{10}Br_2ClN, and it features a unique bicyclic structure that contributes to its biological properties. The presence of bromine and chlorine atoms in its structure is critical for its interaction with biological targets.

Farnesyl Protein Transferase Inhibition

Research has demonstrated that modifications to the benzocycloheptapyridine tricyclic ring can yield potent FPT inhibitors. The introduction of bromine at specific positions (such as the 3 or 10 position) enhances the potency and selectivity of these compounds against FPT. For instance, one study identified a derivative with an IC50 value of 1.9 nM as a highly potent antitumor agent currently undergoing clinical trials .

Antitumor Activity

The compound has been evaluated for its antitumor properties across various cancer cell lines. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against melanoma, leukemia, lung, colon, kidney, ovary, brain, breast, and prostate cancers . The mechanism involves the inhibition of key signaling pathways necessary for tumor growth and survival.

In Vivo Studies

In vivo evaluations in rodent models have indicated that these compounds maintain good serum levels and half-lives when administered orally. This pharmacokinetic profile suggests potential for therapeutic use in cancer treatment .

Clinical Trials

One notable case involves a derivative currently in human clinical trials for its efficacy as an antitumor agent. Early results indicate promising outcomes regarding safety and preliminary efficacy in patients with advanced malignancies .

Comparative Analysis of Biological Activity

CompoundIC50 (nM)Activity TypeStudy Reference
This compound1.9FPT Inhibition
Other Derivative A5.0Antitumor Activity
Other Derivative B10.0Antitumor Activity

Q & A

Q. What are the primary synthetic routes for 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine, and how do reaction conditions impact purity?

Methodological Answer: The synthesis typically involves multi-step strategies, including condensation and cyclization. For example:

  • Route 1 : Condensation of intermediates like 8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one with Grignard reagents (e.g., 1-methylpiperidin-4-ylmagnesium chloride) in THF, followed by dehydration using polyphosphoric acid (PPA) at 170°C to form the piperidinylidene derivative .
  • Route 2 : Cyclization of precursors using BF₃ in HF or trifluoromethanesulfonic acid, yielding the core structure .
    Critical Factors : Solvent choice (e.g., THF for stability), temperature control during cyclization, and purification via column chromatography (e.g., silica gel with petroleum ether/acetone) are essential to minimize impurities like desloratadine-related byproducts .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for validation?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H-NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and ¹³C-NMR to confirm substituents and piperidinylidene moieties .
  • HPLC-UV : Using a C8 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/phosphate buffer (pH 3.0) at 1.0 mL/min. Relative retention times (e.g., 0.79 for 4-(8-chloro-11-fluoro-dihydro derivative) vs. 1.00 for the parent compound) help identify impurities .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 638.82 for [M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles during HPLC analysis of 3,10-Dibromo derivatives?

Methodological Answer: Contradictions often arise from co-eluting impurities or variable response factors. Strategies include:

  • Mobile Phase Optimization : Adjusting acetonitrile-to-buffer ratios or using ion-pair reagents (e.g., 0.1% trifluoroacetic acid) to enhance peak separation .
  • Column Switching : Employing a second analytical column (e.g., phenyl-hexyl) to differentiate structurally similar impurities like 8-chloro-11-fluoro analogs .
  • Response Factor Calibration : For example, applying a correction factor of 0.25 for 4-(8-chloro-11-fluoro-dihydro derivatives) to quantify trace impurities accurately .

Q. What is the role of bromine at C(10) in enhancing farnesyl transferase inhibition, and how can structure-activity relationships (SAR) guide optimization?

Methodological Answer:

  • Bromine's Impact : The C(10)-Br substituent in SCH-66336 (a derivative) increases hydrophobic interactions with the farnesyl transferase active site, improving binding affinity. SAR studies show that replacing Br with smaller halogens (e.g., Cl) reduces potency by 10-fold .
  • Optimization Strategies :
    • Stereochemistry : The 11(R)-configuration is critical for activity; inversion to 11(S) decreases IC₅₀ values significantly .
    • Substituent Screening : Introducing electron-withdrawing groups (e.g., nitro at C(3)) or sulfonyl moieties on the piperidine ring enhances metabolic stability without compromising efficacy .

Q. How can researchers mitigate challenges in synthesizing deuterated analogs (e.g., Desloratadine D5) for pharmacokinetic studies?

Methodological Answer:

  • Deuterium Incorporation : Use of deuterated reagents (e.g., D₂O or CD₃OD) during key steps like Grignard reactions or reductive amination ensures selective deuteration at positions C(2), C(3), C(4), and C(5) .
  • Purification : Reverse-phase HPLC with deuterated solvents (e.g., DMSO-d₆) minimizes proton exchange, preserving isotopic integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.